2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide
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Overview
Description
2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide is a chemical compound with the molecular formula C4H7NO2S•HBr and a molecular weight of 214.08. It is primarily used in biochemical research, particularly in the field of proteomics . The compound is known for its unique structure, which includes a thiophene ring with a dioxide group and a hydrobromide salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide typically involves the reaction of thiophene with hydrogen peroxide in the presence of a catalyst to introduce the dioxide group. This is followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can remove the dioxide group, converting it back to a simpler thiophene derivative.
Substitution: The hydrobromide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols under appropriate conditions.
Major Products:
Oxidation: Products with additional oxygen-containing groups.
Reduction: Simpler thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thiophene and dioxide functionalities.
Biology: Employed in studies involving thiophene derivatives and their biological activities.
Medicine: Investigated for potential therapeutic properties due to its unique structure.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include oxidative stress responses, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Thiophene: A simpler analog without the dioxide group.
2,3-Dihydrothiophene: Lacks the dioxide group but shares the dihydro structure.
Thiophene 1,1-Dioxide: Similar structure but without the hydrobromide salt.
Uniqueness: 2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide is unique due to the presence of both the dioxide group and the hydrobromide salt, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications .
Biological Activity
2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide (CAS No. 55212-71-0) is a heterocyclic compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C4H7NO2S·HBr, with a molecular weight of 214.08 g/mol. The compound features a thiophene ring with a dioxide group and a hydrobromide salt, which contributes to its distinctive chemical reactivity and biological interactions.
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets through binding interactions that may influence oxidative stress responses and metabolic pathways.
Biological Activities
Research indicates that compounds containing thiophene rings exhibit a range of biological activities. Key findings related to the biological activity of this compound include:
- Antimicrobial Activity : Thiophene derivatives have shown significant antimicrobial properties against various pathogens .
- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases.
- Cytotoxicity : Some studies suggest that this compound may possess cytotoxic properties against cancer cell lines .
Case Studies and Experimental Data
Several studies have investigated the biological activity of thiophene derivatives similar to or including this compound. A summary of notable findings is presented in the following table:
In Silico Studies
In silico studies have predicted potential drug targets for thiophene derivatives, including those similar to this compound. Molecular docking simulations have indicated favorable binding interactions with Cathepsin D, suggesting a role in cancer therapy .
Properties
IUPAC Name |
1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S.BrH/c5-4-1-2-8(6,7)3-4;/h1-2,4H,3,5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGVZHZASACFEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747674 |
Source
|
Record name | 3-Amino-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55212-71-0 |
Source
|
Record name | 3-Amino-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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